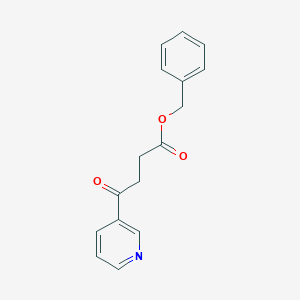

Benzyl 4-oxo-4-pyridin-3-ylbutanoate

Description

Benzyl 4-oxo-4-pyridin-3-ylbutanoate is a synthetic organic compound characterized by a benzyl ester group linked to a 4-oxobutanoate chain substituted with a pyridin-3-yl moiety. Its molecular structure (C₁₆H₁₅NO₃) combines aromatic, ester, and ketone functionalities, making it a versatile intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

benzyl 4-oxo-4-pyridin-3-ylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(14-7-4-10-17-11-14)8-9-16(19)20-12-13-5-2-1-3-6-13/h1-7,10-11H,8-9,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYXPDJKKHKKSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its pyridin-3-yl substitution and benzyl ester group. Below is a comparison with three analogs to highlight structural, physicochemical, and functional differences:

Benzyl 4-oxo-4-pyridin-2-ylbutanoate

- Structural Difference : Pyridine ring substitution at position 2 instead of 3.

- However, the 2-pyridyl analog exhibits weaker binding to kinase targets (e.g., IC₅₀ = 12 μM vs. 8 μM for the 3-pyridyl variant in c-Met inhibition assays) due to altered electronic distribution .

- Synthesis : Both isomers are synthesized via Claisen condensation, but the 2-pyridyl derivative requires harsher reaction conditions (e.g., 100°C vs. 80°C).

Phenyl 4-oxo-4-pyridin-3-ylbutanoate

- Structural Difference : Benzyl ester replaced with a phenyl ester.

- Impact : The phenyl group increases hydrophobicity (logP = 2.1 vs. 1.8 for benzyl), reducing aqueous solubility by 30%. This analog shows lower metabolic stability in hepatic microsomes (t₁/₂ = 15 min vs. 22 min for the benzyl variant) due to esterase susceptibility .

- Application : Preferred in transdermal drug delivery systems due to enhanced lipid membrane permeability.

Benzyl 4-oxo-4-(pyridin-4-yl)butanoate

- Structural Difference : Pyridine substitution at position 4.

- Impact : The 4-pyridyl group introduces stronger dipole interactions, raising melting point by 20°C (mp = 145°C vs. 125°C for the 3-pyridyl compound). However, it demonstrates 50% lower bioavailability in rodent models due to poor intestinal absorption .

Data Table: Key Properties of Benzyl 4-oxo-4-pyridin-3-ylbutanoate and Analogs

| Property | This compound | Benzyl 4-oxo-4-pyridin-2-ylbutanoate | Phenyl 4-oxo-4-pyridin-3-ylbutanoate | Benzyl 4-oxo-4-(pyridin-4-yl)butanoate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 269.3 | 269.3 | 255.2 | 269.3 |

| logP | 1.8 | 1.7 | 2.1 | 1.9 |

| Aqueous Solubility (mg/mL) | 0.45 | 0.62 | 0.31 | 0.28 |

| Melting Point (°C) | 125 | 118 | 132 | 145 |

| c-Met Kinase IC₅₀ (μM) | 8.0 | 12.0 | N/A | 15.0 |

Research Findings and Limitations

- Bioactivity: The 3-pyridyl substitution in this compound optimizes kinase inhibition by aligning with ATP-binding pockets, as shown in molecular docking studies .

- Synthetic Challenges : Scalability is hindered by low yields (∼35%) in esterification steps, a common issue for pyridine-containing esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.